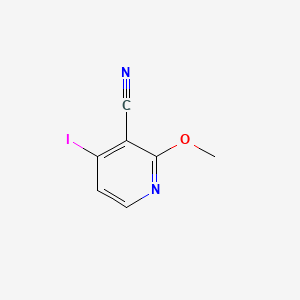

4-Iodo-2-methoxynicotinonitrile

Description

Properties

IUPAC Name |

4-iodo-2-methoxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c1-11-7-5(4-9)6(8)2-3-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMZKRGEPQKODP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679756 | |

| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206969-73-4 | |

| Record name | 4-Iodo-2-methoxypyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methoxynicotinonitrile typically involves the iodination of 2-methoxynicotinonitrile. One common method is the use of N-iodosuccinimide (NIS) as the iodinating agent. The reaction is carried out in an acetic acid medium at room temperature, providing high yields and selectivity . The reaction conditions are mild, making it suitable for substrates sensitive to oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and yield. The process involves careful control of temperature, reaction time, and reagent concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methoxynicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

N-iodosuccinimide (NIS): Used for iodination.

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Acetic Acid: Common solvent for iodination reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Nicotinonitriles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Iodo-2-methoxynicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxynicotinonitrile involves its interaction with various molecular targets. The iodine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can participate in electrophilic and nucleophilic reactions, influencing its biological and chemical activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

a) 4-Iodo-5-methoxynicotinonitrile (CAS: 1138444-07-1)

- Structural Difference : Methoxy group at the 5-position instead of the 2-position.

- For example, the 5-methoxy group may hinder access to the iodine atom, reducing coupling efficiency compared to the 2-methoxy isomer .

- Purity : 98% (Combi-Blocks) .

b) 4-Amino-5-methoxynicotinonitrile

- Functional Difference: Replaces iodine with an amino group (-NH₂).

- Impact: The amino group enhances nucleophilicity, making this compound more suited for condensation reactions rather than halogen-based cross-couplings. The absence of iodine limits its utility in metal-catalyzed reactions .

Functional Group Variants

a) 6-Iodo-5-methoxynicotinic Acid (CAS: 1956366-51-0)

- Structural Difference : Nitrile group replaced by carboxylic acid (-COOH) at the 3-position.

- Impact : The carboxylic acid introduces hydrogen-bonding capability and acidity (pKa ~4-5), making it suitable for salt formation or coordination chemistry. However, the lack of a nitrile reduces its versatility in cyanation reactions .

- Purity : 95% (Combi-Blocks) .

b) 4-Methoxybenzonitrile

- Structural Difference : Simpler benzene backbone without iodine or pyridine nitrogen.

- This compound is primarily used as a precursor in dye synthesis .

Commercial Availability and Purity

| Compound Name | CAS Number | Molecular Formula | Purity | Supplier |

|---|---|---|---|---|

| 4-Iodo-2-methoxynicotinonitrile | 1206969-73-4 | C₇H₅IN₂O | 95% | Combi-Blocks |

| This compound | 2621932-48-5* | C₇H₅IN₂O | 98% | CymitQuimica |

| 4-Iodo-5-methoxynicotinonitrile | 1138444-07-1 | C₇H₅IN₂O | 98% | Combi-Blocks |

| 6-Iodo-5-methoxynicotinic Acid | 1956366-51-0 | C₇H₆INO₃ | 95% | Combi-Blocks |

*Note: The CAS 2621932-48-5 for this compound in CymitQuimica’s catalog may indicate a typographical error or a distinct isomer; further structural confirmation is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.